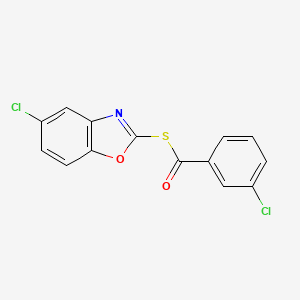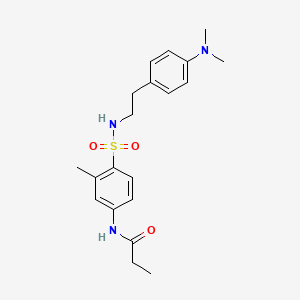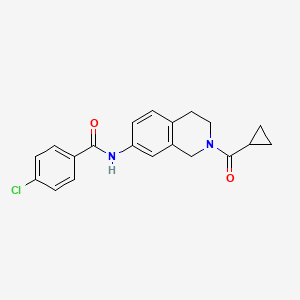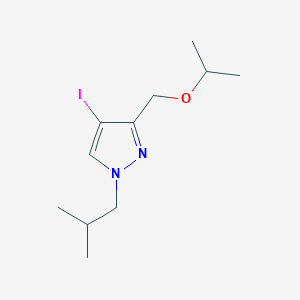![molecular formula C22H24N2O4S2 B2742327 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1090034-05-1](/img/structure/B2742327.png)
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation of Naphthoquinone Derivatives
Naphthoquinones, known for their role in organic synthesis, have led to the synthesis of phenylaminosulfanyl-naphthoquinone derivatives. These derivatives exhibit potent cytotoxic activity against several human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), suggesting their potential as anticancer agents. The compounds demonstrate low toxicity in normal human kidney cells (HEK293), indicating a favorable therapeutic index. The mechanism involves apoptosis induction and cell cycle arrest, highlighting the research application in cancer therapy development (Ravichandiran et al., 2019).
Antihyperglycemic Activity of Thiazolidinediones
A series of naphthalenylsulfonyl-thiazolidinediones have been evaluated for their antihyperglycemic activity in diabetic mouse models. These studies reveal the significance of the naphthalene moiety in enhancing antihyperglycemic effects. The research underscores the potential application of such derivatives in treating non-insulin-dependent diabetes mellitus (NIDDM), offering insights into the design of new therapeutic agents (Zask et al., 1990).
Synthesis and Biological Evaluation of Retinoid X Receptor Agonists
Sulfonic acid analogues of known therapeutic compounds have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These analogues are designed to minimize side effects by avoiding impact on RXR-dependent receptor pathways. The research demonstrates the application in synthesizing selective RXR agonists with potential therapeutic use in treating conditions like cutaneous T-cell lymphoma (CTCL), providing a pathway for developing improved treatments with better selectivity and potency (Heck et al., 2016).
Inhibitory Effects on Protein Kinase Activity
Isoquinolinesulfonamides, including derivatives with a naphthalenesulfonamide structure, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds offer a research avenue in developing inhibitors that are selective toward specific protein kinases, with applications in studying cellular signaling and potentially in designing new therapeutic agents (Hidaka et al., 1984).
Antibacterial Evaluation of Naphthalene Derivatives
Studies on the antibacterial activity of naphthalene derivatives have demonstrated significant activity against bacterial strains, suggesting their application in developing new antibacterial agents. The research highlights the importance of structural modification in enhancing antibacterial efficacy and provides a foundation for further exploration in antimicrobial therapy (Ravichandiran et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERTHACNFJSLI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)




![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)
![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)
![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)